molecular formula C10H8BrNO2 B13584402 Methyl 2-bromo-4-(cyanomethyl)benzoate

Methyl 2-bromo-4-(cyanomethyl)benzoate

Cat. No.: B13584402
M. Wt: 254.08 g/mol
InChI Key: AOVNDOIIROUEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domino Suzuki Coupling-Isoxazole Fragmentation

A breakthrough methodology involves the use of isoxazole-4-boronic acid pinacol ester as a cyanomethyl surrogate. In this one-pot protocol, aryl bromides undergo Suzuki coupling with the isoxazole boronic ester, followed by base-induced fragmentation and deformylation to yield arylacetonitriles. For example, palladium chloride (PdCl₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand facilitates coupling at 130°C in dimethyl sulfoxide (DMSO)/water, achieving yields up to 88%. The reaction proceeds via three sequential steps:

  • Suzuki coupling forms a biaryl intermediate.
  • Base-induced fragmentation cleaves the isoxazole ring, releasing acetonitrile.
  • Deformylation eliminates a formyl group to finalize the cyanomethyl moiety.

This method tolerates electron-rich and electron-deficient aryl bromides, though sterically hindered substrates require prolonged reaction times.

Diastereoselective C(sp³)–H Cyanomethylation

Recent advances employ palladium(II) acetate (Pd(OAc)₂) with silver phosphate (Ag₃PO₄) to activate C(sp³)–H bonds in amino acid derivatives. For instance, tert-leucine derivatives react with cyanomethylating agents under nitrogen atmosphere in dioxane at 120°C, achieving diastereomeric ratios up to 19:1. The mechanism involves:

  • Ligand-directed C–H activation by palladium.
  • Oxidative addition of the cyanomethyl source.
  • Reductive elimination to form the C–C bond.

This approach is particularly valuable for synthesizing enantiomerically enriched intermediates but remains limited to substrates with directing groups.

Substrate Catalyst System Temperature (°C) Yield (%) Reference
4-Bromophenylboronic ester PdCl₂/dppf 130 88
tert-Leucine derivative Pd(OAc)₂/Ag₃PO₄ 120 75

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-bromo-4-(cyanomethyl)benzoate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3

InChI Key

AOVNDOIIROUEIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC#N)Br

Origin of Product

United States

Preparation Methods

Bromination of Methyl 4-(cyanomethyl)benzoate

This method involves selective bromination of the aromatic ring at the 2-position of methyl 4-(cyanomethyl)benzoate.

Typical Procedure:

  • Starting material: methyl 4-(cyanomethyl)benzoate.
  • Brominating agent: N-Bromosuccinimide (NBS).
  • Radical initiator: Dibenzoyl peroxide (BPO).
  • Solvent: Carbon tetrachloride (CCl4) or 1,2-dichloroethane.
  • Reaction temperature: ~78–85°C.
  • Reaction time: 2–24 hours depending on scale and conditions.

Example:

A mixture of methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), NBS (0.80 g, 4.4 mmol), and BPO (56 mg, 0.23 mmol) in CCl4 (20 mL) was stirred at 85 °C for 2 hours. After filtration and concentration, methyl 4-bromo-2-(bromomethyl)benzoate was obtained in 97% yield as a yellow solid.

In a related approach, methyl 4-cyano-3-methylbenzoate was brominated with NBS and BPO in CCl4 at 78 °C for 24 hours to yield the bromomethyl intermediate, which was then used for further cyanomethylation.

Cyanomethylation via Nucleophilic Substitution

This method introduces the cyanomethyl group at the 4-position on a brominated methyl benzoate derivative.

Typical Procedure:

  • Starting material: 3-chloromethyl methyl benzoate or related halomethyl benzoate.
  • Cyanide source: N-containing compounds such as hexamethylenetetramine or ammoniacal liquor.
  • Phase transfer catalyst: cetyl trimethylammonium bromide or PEG-400.
  • Reaction medium: weakly alkaline aqueous solution.
  • Reaction temperature: 100–110 °C reflux.
  • Hydrolysis step in acidic medium to convert intermediate salts to aldehyde esters.
  • Followed by conversion of aldehyde to nitrile via reaction with hydroxylamine and formic acid.

Example from Patent CN101891649B:

  • Nucleophilic substitution of 3-chloromethyl methyl benzoate with hexamethylenetetramine and phase transfer catalyst in alkaline solution at 100–110 °C for 1–18 hours produces a Sievert salt intermediate.

  • Hydrolysis of the Sievert salt in acid at 100–110 °C for 1–18 hours yields 3-aldehyde methyl benzoate.

  • Reflux of 3-aldehyde methyl benzoate with hydroxylamine and industrial formic acid at 95–110 °C for 18 hours converts it to 3-cyano methyl benzoate with over 80% overall yield and >98% purity.

This method is noted for mild conditions, high yield, and environmental friendliness, suitable for industrial scale.

Reaction Conditions and Yields Summary Table

Step Starting Material Reagents & Catalysts Conditions Product Yield (%) Notes
1 Methyl 4-bromo-2-methylbenzoate N-Bromosuccinimide, Dibenzoyl peroxide CCl4, 85°C, 2 h Methyl 4-bromo-2-(bromomethyl)benzoate 97 Radical bromination
2 3-chloromethyl methyl benzoate Hexamethylenetetramine, Phase transfer catalyst Alkaline aqueous, 100–110°C reflux, 1–18 h Sievert salt intermediate - Nucleophilic substitution
3 Sievert salt intermediate Acid hydrolysis Acidic aqueous, 100–110°C reflux, 1–18 h 3-aldehyde methyl benzoate >98 purity Extraction and crystallization
4 3-aldehyde methyl benzoate Hydroxylamine, Industrial formic acid Reflux at 95–110°C, 18 h 3-cyano methyl benzoate >80 overall yield Solid ion-exchange dehydration

Purification and Characterization

  • Organic phase extraction with solvents such as 1,2-dichloroethane or ethyl acetate.
  • Washing with water until neutral pH.
  • Drying over anhydrous sodium sulfate or other drying agents.
  • Crystallization from suitable solvents (e.g., ethanol, CCl4).
  • Filtration and vacuum drying to obtain high purity product.

Characterization typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point and elemental analysis for quality control.

Research Results and Notes

  • The two-step nucleophilic substitution and hydrolysis method followed by hydroxylamine/formic acid treatment yields methyl 3-cyano benzoate derivatives with purity >98% and yields >80%, suitable for scale-up.
  • Radical bromination with NBS and BPO is highly efficient for introducing bromine at methyl positions adjacent to aromatic rings, with yields up to 97%.
  • The cyanomethyl group introduction via nucleophilic substitution is favored under phase transfer catalysis in alkaline media.
  • Alternative synthetic routes involving pyranone intermediates provide access to cyano-substituted aromatic esters but require additional steps.
  • Catalyst-free condensation reactions for related cyano-substituted benzoates have been explored but are less directly applicable to methyl 2-bromo-4-(cyanomethyl)benzoate.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl 2-bromo-4-(cyanomethyl)benzoate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical Properties
This compound C10H8BrNO2 254.0 Br (2), -CH2CN (4) High polarity, low water solubility
Methyl 4-(cyanomethyl)benzoate C10H9NO2 175.2 -CH2CN (4) Moderate polarity, higher solubility
Methyl 2-bromo-4-chlorobenzoate C8H6BrClO2 249.5 Br (2), Cl (4) Low polarity, crystalline solid
Methyl 5-amino-2-bromo-4-chlorobenzoate C8H7BrClNO2 264.5 Br (2), Cl (4), NH2 (5) Polar, basic, soluble in acidic media

Key Observations :

  • The bromo and cyanomethyl groups in the target compound increase its molecular weight and polarity compared to non-halogenated analogs like methyl 4-(cyanomethyl)benzoate.
  • Replacement of the cyanomethyl group with chloro (e.g., methyl 2-bromo-4-chlorobenzoate) reduces polarity and may lower reactivity in nucleophilic substitutions .
  • The amino group in methyl 5-amino-2-bromo-4-chlorobenzoate introduces basicity, enabling solubility in acidic conditions and participation in coupling reactions .

Biological Activity

Methyl 2-bromo-4-(cyanomethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H8_{8}BrN1_{1}O2_{2} and a molecular weight of approximately 254.08 g/mol. The compound features a bromine atom and a cyanomethyl group attached to a benzoate structure, enhancing its reactivity and functionalization potential.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination : Introduction of the bromine atom into the aromatic ring.
  • Cyanomethylation : Addition of the cyanomethyl group through nucleophilic substitution.
  • Esters Formation : Finalizing the benzoate structure through esterification reactions.

These steps allow for the efficient production of the compound, which serves as an intermediate in various synthetic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Effects

Research suggests that this compound may have anticancer properties , potentially through its ability to modulate critical signaling pathways involved in tumorigenesis. The presence of the bromine atom enhances its reactivity, which may facilitate interactions with biomolecules relevant to cancer progression.

The biological activity of this compound is believed to involve:

  • Reactive Functional Groups : The bromine and cyanomethyl groups can participate in various chemical reactions that affect biological systems.
  • Target Interaction : Potential interactions with enzymes or receptors that influence cellular signaling pathways.

Study on Antimicrobial Activity

A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, with an IC50_{50} value indicating effective antimicrobial action. The compound's structural characteristics were linked to its ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Research

In vitro assays revealed that this compound could inhibit the proliferation of specific cancer cell lines, suggesting potential as a lead compound for further drug development. The study highlighted the need for additional research to explore its efficacy and safety profiles in vivo.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains both bromine and cyanomethyl groupsAntimicrobial, anticancer potential
Methyl 3-bromo-4-(cyanomethyl)benzoateSimilar structure but different substitution patternExhibits antimicrobial properties
Methyl 2-bromobenzoateLacks cyanomethyl groupLimited biological activity

This comparison highlights the unique reactivity and biological potential conferred by the specific functional groups present in this compound.

Q & A

Q. Optimization Strategies

ParameterCondition RangeImpact on Yield
Temperature60–80°C (esterification)Higher yields at 70°C due to reduced side reactions
CatalystH₂SO₄ vs. HClH₂SO₄ provides 15–20% higher esterification efficiency
Solvent PolarityDMF (polar aprotic)Enhances bromination regioselectivity

How does the cyanomethyl group influence the electronic environment of this compound in cross-coupling reactions?

Advanced Research Focus
The cyanomethyl group (-CH₂CN) is a strong electron-withdrawing group (EWG) due to the electronegative nitrile moiety. This:

  • Deactivates the aromatic ring , directing electrophilic substitution to the meta position relative to the bromine.
  • Enhances oxidative addition in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), as EWGs stabilize transition states .

Q. Comparative Reactivity

SubstituentReaction Rate (Suzuki Coupling)Reference
-CH₂CN (cyanomethyl)1.5× faster than -CH₃
-NO₂2× faster due to stronger EWG

What spectroscopic markers are critical for characterizing this compound?

Q. Basic Research Focus

  • ¹H NMR :
    • Ester methyl (-OCH₃): δ 3.8–3.9 ppm (singlet).
    • Cyanomethyl (-CH₂CN): δ 3.1–3.3 ppm (triplet, J = 6 Hz) .
  • ¹³C NMR :
    • Carbonyl (C=O): δ 167–169 ppm.
    • Nitrile (CN): δ 117–119 ppm .
  • IR : Strong C≡N stretch at ~2240 cm⁻¹ .

Validation Tip : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 283.97 (C₁₀H₈BrNO₂) .

How can contradictory reports on nucleophilic aromatic substitution (NAS) outcomes with this compound be resolved?

Advanced Research Focus
Discrepancies in NAS products often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, favoring para substitution.
  • Nucleophile Strength : Strong nucleophiles (e.g., NH₃) displace bromine, while weaker ones (e.g., H₂O) require harsher conditions .

Q. Case Study :

StudyConditionsMajor ProductResolution
A (2023)DMSO, NH₃, 25°C4-Cyano-2-aminobenzoateUse kinetic vs. thermodynamic control
B (2024)EtOH, H₂O, 80°CNo reactionRequires catalytic Cu(I) for activation

What storage and handling protocols are recommended to maintain compound stability?

Q. Basic Research Focus

  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
  • Handling : Use gloves and eye protection; the bromine atom poses potential toxicity (limited toxicological data available) .

Q. Degradation Pathways :

ConditionDegradation ProductMitigation
MoistureHydrolysis to carboxylic acidDesiccants (silica gel)
LightRadical bromine eliminationUV-opaque containers

How can regioselectivity be controlled in multi-step syntheses using this compound?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block the cyanomethyl group with tert-butyldimethylsilyl (TBS) to direct bromine substitution .
  • Directed Ortho-Metalation (DoM) : Use LiTMP to deprotonate the 4-position, enabling selective functionalization .

Q. Example :

StepReagentOutcome
1. ProtectionTBS-Cl, imidazole-CH₂CN → -CH₂C(OTBS)N
2. BrominationNBS, AIBNSelective 2-Br addition
3. DeprotectionTBAFRestores -CH₂CN group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.